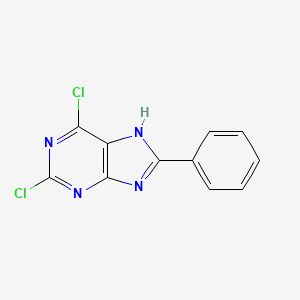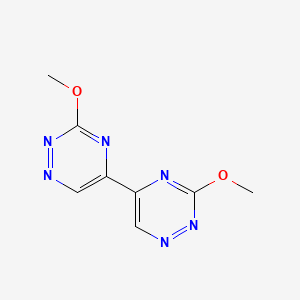
Aziridine, 1-((4-nitrophenyl)sulfonyl)-
Vue d'ensemble
Description
Aziridine, 1-((4-nitrophenyl)sulfonyl)- is a nitrogen-containing three-membered ring compound. Aziridines are known for their significant ring strain, which makes them highly reactive and useful intermediates in organic synthesis. The presence of the 4-nitrophenylsulfonyl group further enhances the reactivity and specificity of this compound, making it valuable in various chemical reactions and applications.
Mécanisme D'action
Target of Action
Aziridine, 1-((4-nitrophenyl)sulfonyl)-, also known as 1-[(4-nitrobenzene)sulfonyl]aziridine, is a type of aziridine, a three-membered nitrogen-containing cyclic molecule . The primary targets of this compound are typically biological molecules that can undergo nucleophilic attack, such as various enzymes and receptors .
Mode of Action
The mode of action of this compound is primarily through the opening of the aziridine ring . The aziridine ring is activated in the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups and provides ring-opening products after treatment with incoming nucleophiles . Additionally, the aziridine ring can also be activated with protic or Lewis acids leading to the formation of the corresponding aziridinium ion that can easily react with a nucleophile .
Biochemical Pathways
The aziridine ring-opening reactions have gained tremendous importance in the synthesis of nitrogen-containing biologically active molecules . Aziridines are widely used to synthesize versatile building blocks including tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These compounds enable the further construction of a variety of biologically and pharmaceutically important drugs .
Pharmacokinetics
The reactivity of the aziridine ring suggests that it may be rapidly metabolized in the body
Result of Action
The result of the action of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, is the formation of a variety of biologically active compounds . These compounds can have various effects at the molecular and cellular level, depending on their specific structures and targets .
Action Environment
The action of Aziridine, 1-((4-nitrophenyl)sulfonyl)-, can be influenced by various environmental factors. For example, the presence of electron-withdrawing groups can activate the aziridine ring, facilitating its reaction with nucleophiles . Additionally, the presence of protic or Lewis acids can also activate the aziridine ring . The stability and efficacy of this compound may therefore depend on the specific chemical environment in which it is used.
Analyse Biochimique
Biochemical Properties
Aziridine, 1-((4-nitrophenyl)sulfonyl)- plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function. For instance, it can interact with cysteine residues in enzymes, resulting in enzyme inhibition or activation depending on the context . The high reactivity of the aziridine ring makes it a valuable tool for studying enzyme mechanisms and protein functions.
Cellular Effects
The effects of Aziridine, 1-((4-nitrophenyl)sulfonyl)- on cells are profound. It influences cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of enzymes involved in DNA repair, leading to increased DNA damage and affecting cell viability . Additionally, it can modulate signaling pathways such as the MAPK and PI3K pathways, which are critical for cell growth and survival.
Molecular Mechanism
At the molecular level, Aziridine, 1-((4-nitrophenyl)sulfonyl)- exerts its effects through covalent modification of biomolecules. The aziridine ring reacts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This interaction can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation . Furthermore, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aziridine, 1-((4-nitrophenyl)sulfonyl)- can be synthesized through several methods. One common approach involves the reaction of an alkene with a nitrene precursor, such as an iminoiodinane or an organoazide, in the presence of a transition metal catalyst . This method allows for the formation of the aziridine ring with high efficiency and selectivity.
Another method involves the coupling of amines and alkenes via an electrogenerated dication . This approach uses primary amines and unactivated alkenes under basic conditions to form the aziridine ring. This method is advantageous as it avoids the use of hazardous and explosive reagents.
Industrial Production Methods: Industrial production of aziridine, 1-((4-nitrophenyl)sulfonyl)- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Aziridine, 1-((4-nitrophenyl)sulfonyl)- undergoes various types of chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The ring strain in aziridines makes them highly susceptible to nucleophilic attack, leading to the formation of a wide range of products.
Common Reagents and Conditions: Nucleophilic ring-opening reactions of aziridines can be catalyzed by chiral metal or organo-catalysts . Common nucleophiles include carbon, sulfur, oxygen, nitrogen, and halogen-containing compounds. The reaction conditions typically involve the use of protic or Lewis acids to activate the aziridine ring and facilitate nucleophilic attack .
Major Products Formed: The major products formed from the reactions of aziridine, 1-((4-nitrophenyl)sulfonyl)- include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of biologically and pharmaceutically important compounds.
Applications De Recherche Scientifique
Aziridine, 1-((4-nitrophenyl)sulfonyl)- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . Its high reactivity and specificity make it a valuable intermediate in organic synthesis.
In biology and medicine, aziridine derivatives are used in the development of antibacterial and antimicrobial agents . The compound’s ability to undergo ring-opening reactions allows for the synthesis of a wide range of biologically active molecules.
In industry, aziridine, 1-((4-nitrophenyl)sulfonyl)- is used in the production of coatings, adhesives, and sealants . Its reactivity and versatility make it a valuable component in various industrial applications.
Comparaison Avec Des Composés Similaires
Aziridine, 1-((4-nitrophenyl)sulfonyl)- can be compared to other aziridine derivatives, such as azetidines and ethylenimines . While all these compounds contain a three-membered nitrogen ring, the presence of different substituents can significantly affect their reactivity and applications.
Similar Compounds:- Azetidine
- Ethylenimine
- N-sulfonyl aziridines
- N-phosphonyl aziridines
- N-carbonyl aziridines
Aziridine, 1-((4-nitrophenyl)sulfonyl)- is unique due to the presence of the 4-nitrophenylsulfonyl group, which enhances its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
IUPAC Name |
1-(4-nitrophenyl)sulfonylaziridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBAGAYAVNYGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195687 | |
| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43090-97-7 | |
| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043090977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aziridine, 1-((4-nitrophenyl)sulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-N-[(4-methylphenyl)sulfonyl]-9H-purine-9-carboxamide](/img/structure/B3065385.png)











![3(2H)-Benzofuranone, 2-[(4-methoxyphenyl)methylene]-](/img/structure/B3065483.png)
